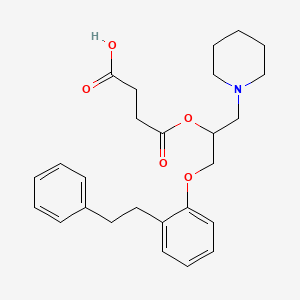
4-Oxo-4-((1-(2-phenethylphenoxy)-3-(piperidin-1-yl)propan-2-yl)oxy)butanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4-((1-(2-phenethylphenoxy)-3-(piperidin-1-yl)propan-2-yl)oxy)butanoic acid is a complex organic compound characterized by its unique structure, which includes a phenethylphenoxy group, a piperidinyl group, and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-((1-(2-phenethylphenoxy)-3-(piperidin-1-yl)propan-2-yl)oxy)butanoic acid typically involves multiple steps:
Formation of the Phenethylphenoxy Intermediate: This step involves the reaction of 2-phenethylphenol with an appropriate halogenated compound to form the phenethylphenoxy intermediate.
Introduction of the Piperidinyl Group: The phenethylphenoxy intermediate is then reacted with a piperidine derivative under suitable conditions to introduce the piperidinyl group.
Coupling with Butanoic Acid: The final step involves coupling the intermediate with butanoic acid or its derivatives under conditions that promote esterification or amidation, followed by oxidation to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and phenethylphenoxy moieties.
Reduction: Reduction reactions may target the oxo group, converting it to a hydroxyl group.
Substitution: The aromatic rings in the phenethylphenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include alcohols.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest potential as a ligand in receptor binding studies.
Medicine
Medically, the compound could be explored for its pharmacological properties
Industry
Industrially, the compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Oxo-4-((1-(2-phenethylphenoxy)-3-(piperidin-1-yl)propan-2-yl)oxy)butanoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The phenethylphenoxy group may facilitate binding to hydrophobic pockets, while the piperidinyl group could interact with polar or charged regions of the target. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-4-((1-(2-phenethylphenoxy)-3-(morpholin-1-yl)propan-2-yl)oxy)butanoic acid: Similar structure but with a morpholine ring instead of piperidine.
4-Oxo-4-((1-(2-phenethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-yl)oxy)butanoic acid: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
The uniqueness of 4-Oxo-4-((1-(2-phenethylphenoxy)-3-(piperidin-1-yl)propan-2-yl)oxy)butanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinyl group, in particular, may enhance its binding affinity and specificity for certain biological targets compared to similar compounds with different heterocyclic rings.
This detailed overview provides a comprehensive understanding of 4-Oxo-4-((1-(2-phenethylphenoxy)-3-(piperidin-1-yl)propan-2-yl)oxy)butanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C26H33NO5 |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
4-oxo-4-[1-[2-(2-phenylethyl)phenoxy]-3-piperidin-1-ylpropan-2-yl]oxybutanoic acid |
InChI |
InChI=1S/C26H33NO5/c28-25(29)15-16-26(30)32-23(19-27-17-7-2-8-18-27)20-31-24-12-6-5-11-22(24)14-13-21-9-3-1-4-10-21/h1,3-6,9-12,23H,2,7-8,13-20H2,(H,28,29) |
Clave InChI |
DMVQJQULWVUCHJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC(COC2=CC=CC=C2CCC3=CC=CC=C3)OC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




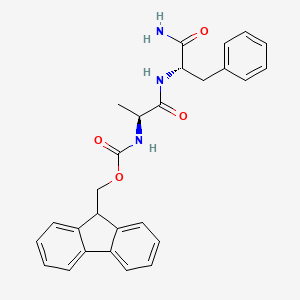
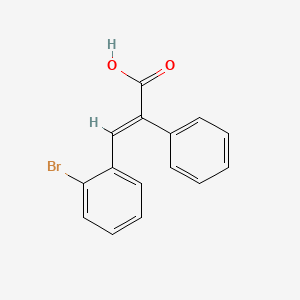
![1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione](/img/structure/B13127845.png)
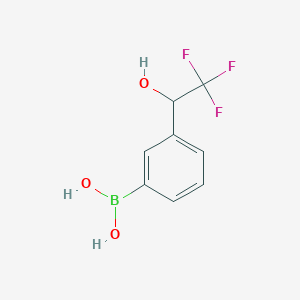
![Pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B13127856.png)
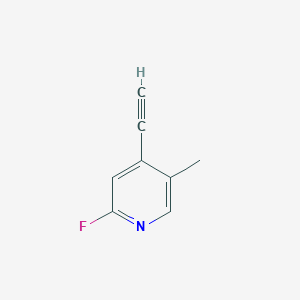
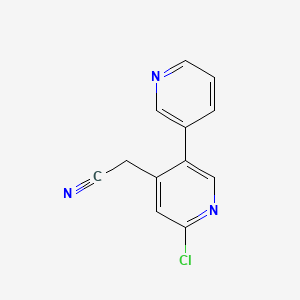
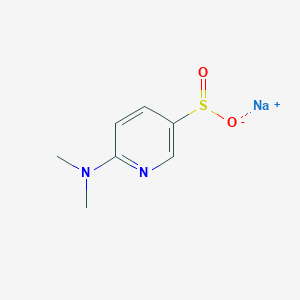


![7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13127891.png)

